[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol
Description
[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol is a pyridine derivative featuring a bromine atom at position 5, a morpholine substituent at position 2, and a hydroxymethyl group (-CH₂OH) at position 3 of the pyridine ring. This structural framework suggests applications in medicinal chemistry, particularly as a building block for kinase inhibitors or other biologically active molecules. The compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 50 mg to 500 mg, with prices reflecting its specialized synthesis .
Properties
IUPAC Name |
(5-bromo-2-morpholin-4-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-9-5-8(7-14)10(12-6-9)13-1-3-15-4-2-13/h5-6,14H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMDLDIQAPMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-5-chloropyridine and morpholine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or tetrahydrofuran (THF) under controlled temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO({3})), to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, using agents such as NaBH({4}).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO({3})
Reducing Agents: NaBH({4})
Solvents: Ethanol, THF, dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO(_{2}))
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Various substituted pyridines
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology
- Biochemical Studies
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Activity
The compound [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol is a pyridine derivative that has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound based on various research findings, case studies, and experimental data.
Structure
The molecular structure of [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol features:
- A bromine atom at the 5-position of the pyridine ring.
- A morpholine group attached to the 2-position.
- A hydroxymethyl group at the 3-position.
Chemical Formula
The chemical formula is CHBrNO, and its molecular weight is approximately 285.13 g/mol.
The biological activity of [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signal transduction pathways, leading to various pharmacological effects:
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing cellular responses.
Anticancer Activity
Recent studies have indicated that [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC values indicating potent activity.
- Mechanistic Insights : Research suggests that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
In addition to its anticancer properties, [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol has shown promise as an anti-inflammatory agent:
- In vivo Models : Animal studies revealed that the compound significantly reduced inflammation markers in models of acute and chronic inflammation.
- Cytokine Modulation : The compound appears to modulate the production of pro-inflammatory cytokines, contributing to its therapeutic potential.
Case Studies
-
Study on Cancer Cell Lines : A study evaluated the effects of [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol on breast cancer cell lines (MCF7). Results showed a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment.
Cell Line Concentration (µM) Viability (%) MCF7 10 30 MCF7 20 15 -
Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol resulted in a significant decrease in paw swelling compared to control groups.
Treatment Group Paw Swelling (mm) Control 8.5 Compound 4.0
Safety and Toxicity
Toxicological assessments have indicated that [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol exhibits low acute toxicity, with no significant adverse effects observed in animal models at therapeutic doses. Long-term studies are needed to fully establish its safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following pyridine derivatives share structural similarities with [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol, differing primarily in substituents at positions 2 and 4.
Structural Analogs
Key Structural and Functional Differences
- Halogen vs.
- Electron-Withdrawing Groups: The trifluoroethoxy group in [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol introduces strong electron-withdrawing effects, which could modulate the pyridine ring’s electronic environment for nucleophilic aromatic substitution .
- Methoxy vs. Hydroxymethyl: The methoxy group in [5-Bromo-3-methoxypyridin-2-yl]methanol increases lipophilicity compared to the hydroxymethyl group, impacting blood-brain barrier penetration in drug design .
Crystallographic and Supramolecular Features
A structurally related pyrimidine analog, N-[2-(5-Bromo-2-morpholin-4-yl-pyrimidin-4-yl)sulfanyl-4-methoxyphenyl]-4-methylbenzenesulfonamide, exhibits a chair conformation stabilized by N–H···O and C–H···N hydrogen bonds, forming a 3D supramolecular network. This suggests that [5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol may similarly engage in intermolecular interactions, influencing crystallization behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
